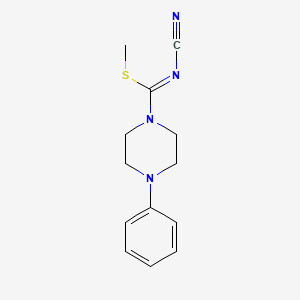

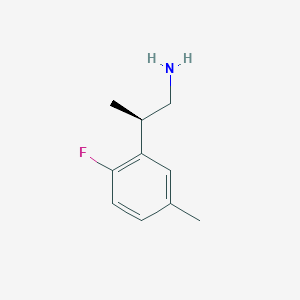

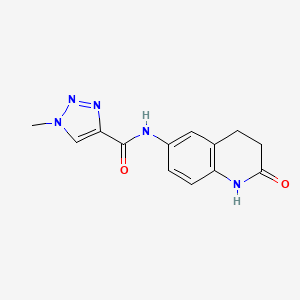

![molecular formula C21H18N2O6 B2687159 Methyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)quinoline-2-carboxylate CAS No. 1358309-45-1](/img/structure/B2687159.png)

Methyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)quinoline-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a quinoline derivative with a methyl carboxylate group at the 2-position and a 2,3-dihydrobenzo[b][1,4]dioxin-6-ylamino-2-oxoethoxy group at the 4-position . Quinolines are aromatic compounds with a fused benzene and pyridine ring, and they are often used in medicinal chemistry due to their wide range of biological activities .

Molecular Structure Analysis

The overall geometry of similar molecules is often largely planar, but slightly kinked, leading to a dihedral angle between the planes of the benzene rings . The exact geometry would need to be confirmed by X-ray crystallography or computational methods .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich aromatic rings and the various functional groups present. The carboxylate group could potentially undergo reactions with nucleophiles, and the ether and amine groups could also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the functional groups present. The compound is likely to be solid at room temperature, and its solubility would depend on the polarity of the solvent .Applications De Recherche Scientifique

Synthesis and Biological Applications

Quinoline derivatives have been extensively explored for their synthesis and potential biological activities. For instance, the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines demonstrates the interest in developing potent cytotoxins against various cancer cell lines, showcasing the potential of quinoline compounds in cancer research (Deady et al., 2003).

Optical and Material Science Applications

In the field of materials science, quinoline derivatives have been investigated for their optical properties and potential applications in photodiodes. A study on pyrimidine fused quinolone carboxylate moiety explored its suitability for photodiode applications, highlighting the relevance of quinoline derivatives in developing organic electronic devices (Elkanzi et al., 2020).

Chemical Synthesis and Methodology Development

The development of new synthetic routes and methodologies is a significant aspect of research involving quinoline derivatives. Research has been conducted on novel synthesis approaches for functionalized dihydroimidazo[2,1-a]isoquinolines and quinolines, indicating the chemical versatility and potential for diverse applications of quinoline-based compounds (Arab-Salmanabadi et al., 2015).

Orientations Futures

Propriétés

IUPAC Name |

methyl 4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethoxy]quinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O6/c1-26-21(25)16-11-18(14-4-2-3-5-15(14)23-16)29-12-20(24)22-13-6-7-17-19(10-13)28-9-8-27-17/h2-7,10-11H,8-9,12H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFOAGTLWQUYMOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=CC=CC=C2C(=C1)OCC(=O)NC3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)quinoline-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

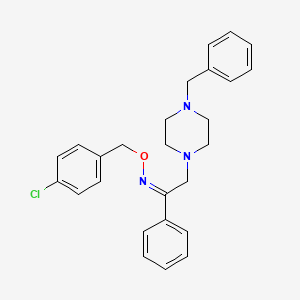

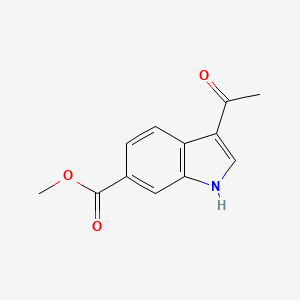

![1'-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2687084.png)

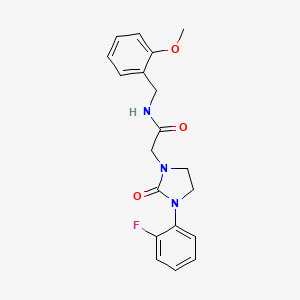

![9,9-Dimethyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-one](/img/structure/B2687090.png)

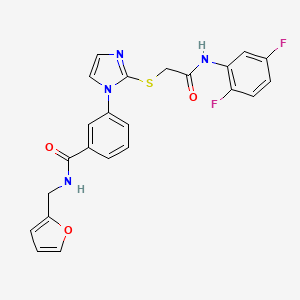

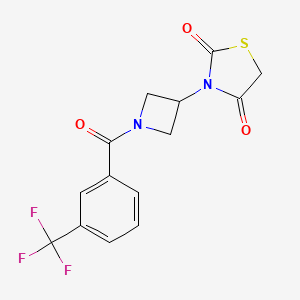

![N-(2-chlorobenzyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2687096.png)

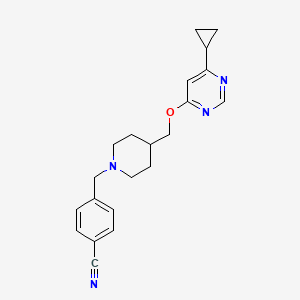

![3-{4-[2,6-bis(propan-2-yl)phenyl]-5-sulfanyl-4H-1,2,4-triazol-3-yl}-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2687097.png)